2,4-Dichloro-3-ethyl-1,5-dinitrobenzene
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Overview
Description
2,4-Dichloro-3-ethyl-1,5-dinitrobenzene is a synthetic organic compound belonging to the family of nitroaromatic compounds. It is characterized by the presence of two chlorine atoms, an ethyl group, and two nitro groups attached to a benzene ring. This compound is commonly used as a herbicide and insecticide in agriculture and as a reagent in organic synthesis.
Mechanism of Action
Target of Action
Like many aromatic compounds, it may interact with various proteins or enzymes in the body, altering their function .
Mode of Action
Based on its structure, it can be inferred that it might undergo electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Given its potential to undergo electrophilic aromatic substitution, it could potentially interfere with pathways involving aromatic compounds .
Pharmacokinetics
Its solubility and stability could play a significant role in its bioavailability .
Result of Action
Based on its potential to undergo electrophilic aromatic substitution, it could potentially cause changes in the structure of aromatic compounds within cells .
Preparation Methods
The synthesis of 2,4-Dichloro-3-ethyl-1,5-dinitrobenzene typically involves multiple steps:
Friedel-Crafts Acylation:
Reduction: Conversion of the acyl group to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen Reduction).
Nitration: Introduction of nitro groups to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Chemical Reactions Analysis
2,4-Dichloro-3-ethyl-1,5-dinitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron and hydrochloric acid.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Scientific Research Applications
2,4-Dichloro-3-ethyl-1,5-dinitrobenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a herbicide and insecticide.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2,4-Dichloro-3-ethyl-1,5-dinitrobenzene can be compared with other nitroaromatic compounds such as:
2,4-Dichloro-1,3,5-trinitrobenzene: Known for its use in explosives, this compound has three nitro groups and exhibits higher reactivity.
1,3-Dinitrobenzene: Commonly used in the manufacture of explosives, it has two nitro groups but lacks the chlorine and ethyl substituents.
2,4-Dinitrotoluene: Used in the production of polyurethane foams, it has two nitro groups and a methyl group instead of an ethyl group.
This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dichloro-3-ethyl-1,5-dinitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O4/c1-2-4-7(9)5(11(13)14)3-6(8(4)10)12(15)16/h3H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGJAJVTLIMTEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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